

# Application Notes and Protocols for VIT-2763 in Mouse Models

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## Compound of Interest

Compound Name: VIT-2763

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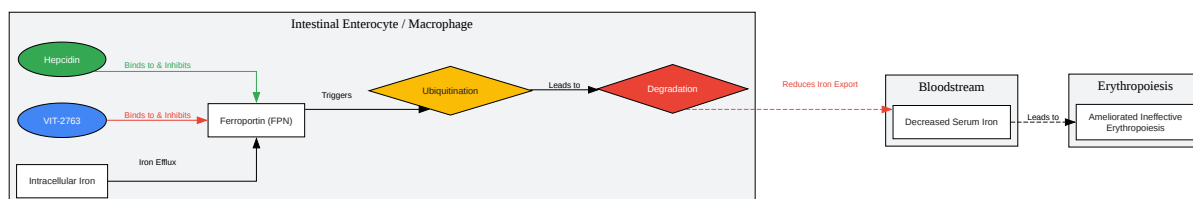
These application notes provide a comprehensive overview of the dosing and administration of **VIT-2763** (vamifeport), an oral ferroportin inhibitor, in various mouse models of hematological disorders. The included protocols are based on preclinical studies and are intended to guide researchers in designing and executing their own experiments.

## Mechanism of Action

**VIT-2763** is a small molecule that mimics the action of hepcidin, the master regulator of iron homeostasis.[1] It binds to the iron exporter ferroportin, inducing its internalization and degradation.[1][2] This blockage of iron efflux from cells, particularly enterocytes and macrophages, leads to a decrease in systemic iron availability.[2][3] In diseases like  $\beta$ -thalassemia and sickle cell disease, this reduction in iron is hypothesized to ameliorate ineffective erythropoiesis and reduce iron-driven oxidative stress.[2][4]

## Signaling Pathway

The mechanism of **VIT-2763** involves the direct inhibition of ferroportin, which in turn affects iron transport and erythropoiesis.



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Caption: Mechanism of action of **VIT-2763**.

## Data Presentation: Dosing and Administration in Mouse Models

The following tables summarize the quantitative data from key preclinical studies of **VIT-2763** in different mouse models.

### Table 1: VIT-2763 in Hbbth3/+ Mouse Model of $\beta$ -Thalassemia

Parameter	Dosing Regimen	Duration	Key Outcomes	Citations
Serum Iron	30 mg/kg, oral, twice daily	36 days	77% decrease	[2][3]
100 mg/kg, oral, twice daily	36 days	84% decrease	[2][3]	
Hemoglobin	30 or 100 mg/kg, oral, twice daily	36 days	Significant increase from day 8	[2][3]
Spleen Weight	30 mg/kg, oral, twice daily	5 weeks	52% reduction	[5]
100 mg/kg, oral, twice daily	5 weeks	65% reduction	[5]	
Liver Iron	30 or 100 mg/kg, oral, twice daily	36 days	No change in total liver iron, but prevented new iron loading	[2][3][6]
Combination Therapy	120 mg/kg VIT-2763 + 30 mg/kg Deferasirox (DFX), oral, once daily	3 weeks	Improved anemia and erythropoiesis; DFX efficacy in reducing liver iron was not impaired.	[7][8]

**Table 2: VIT-2763 in Townes Mouse Model of Sickle Cell Disease**

Parameter	Dosing Regimen	Duration	Key Outcomes	Citations
Erythropoiesis	60 mg/kg, oral, twice daily	6 weeks	Induced iron-restricted erythropoiesis (decreased MCH and MCV) without exacerbating anemia.	[4]
Hemolysis Markers	60 mg/kg, oral, twice daily	6 weeks	Reduced plasma heme, lactate dehydrogenase, and bilirubin.	[4]
Vascular Inflammation	60 mg/kg, oral, twice daily	6 weeks	Reduced plasma soluble VCAM-1 concentrations.	[4]

## Experimental Protocols

The following are detailed methodologies for key experiments involving **VIT-2763** in mouse models.

### Protocol 1: Evaluation of VIT-2763 Efficacy in a $\beta$ -Thalassemia Mouse Model

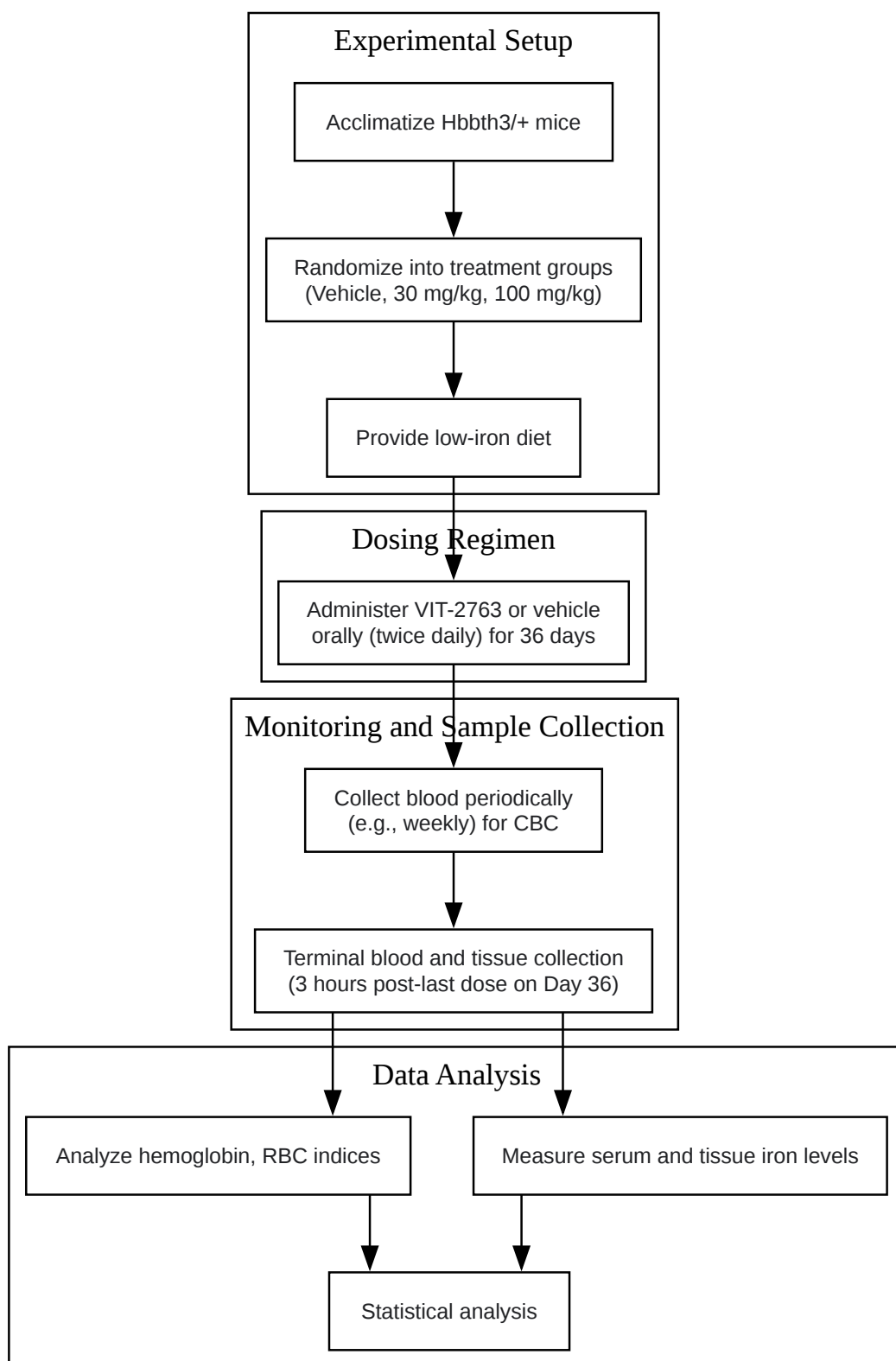
Objective: To assess the effect of oral **VIT-2763** administration on hematological parameters and iron homeostasis in Hbbth3/+ mice.

Materials:

- Hbbth3/+ mice
- VIT-2763**

- Vehicle control (e.g., appropriate aqueous solution)
- Oral gavage needles
- Blood collection supplies (e.g., EDTA tubes)
- Analytical equipment for complete blood counts (CBC) and serum iron measurement

Workflow:



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Caption: Experimental workflow for **VIT-2763** in a  $\beta$ -thalassemia mouse model.

#### Procedure:

- **Animal Model:** Utilize Hbbth3/+ mice, a model for  $\beta$ -thalassemia intermedia.
- **Acclimatization and Diet:** House the mice under standard conditions and provide them with a diet low in iron (<10 mg/kg) to control for dietary iron absorption.<sup>[2]</sup>
- **Grouping:** Randomly assign mice to treatment groups: vehicle control, 30 mg/kg **VIT-2763**, and 100 mg/kg **VIT-2763**.
- **Administration:** Administer the assigned treatment orally via gavage twice daily for a period of 36 days.<sup>[2]</sup><sup>[3]</sup>
- **Monitoring:** Monitor the health of the animals daily. Collect blood samples at regular intervals (e.g., weekly) for complete blood count (CBC) analysis to track changes in hemoglobin and red blood cell parameters.
- **Terminal Collection:** At the end of the treatment period (Day 36), collect terminal blood samples 3 hours after the final dose to measure serum iron levels.<sup>[2]</sup><sup>[6]</sup> Harvest tissues such as the liver and spleen for iron content analysis.
- **Data Analysis:** Analyze hematological parameters and iron levels. Perform statistical analysis to compare the treatment groups to the vehicle control.

## Protocol 2: Investigation of VIT-2763 in a Sick Cell Disease Mouse Model

**Objective:** To determine the impact of **VIT-2763** on iron-restricted erythropoiesis, hemolysis, and vascular inflammation in the Townes mouse model of sickle cell disease.

#### Materials:

- Townes (HbSS) mice
- **VIT-2763**
- Vehicle control

- Oral gavage needles
- Blood collection supplies
- Analytical equipment for CBC, reticulocyte counts, and plasma biomarker analysis (e.g., heme, LDH, bilirubin, sVCAM-1)

#### Procedure:

- Animal Model: Use the Townes mouse model, which expresses human sickle hemoglobin.
- Grouping and Administration: Randomize 6- to 7-week-old HbSS mice into vehicle and 60 mg/kg **VIT-2763** treatment groups. Administer the treatments orally twice daily for 6 weeks.  
[4]
- Blood and Tissue Analysis: At the end of the 6-week treatment period, collect blood to analyze:
  - Complete blood counts, with a focus on red blood cell indices such as mean corpuscular hemoglobin concentration (MCHC) and mean corpuscular volume (MCV).[4]
  - Reticulocyte counts.[4]
  - Markers of hemolysis in the plasma, including heme, lactate dehydrogenase (LDH), and bilirubin.[4]
  - Markers of vascular inflammation, such as soluble VCAM-1 (sVCAM-1).[4]
- Data Analysis: Compare the measured parameters between the **VIT-2763** treated group and the vehicle control group using appropriate statistical methods.

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